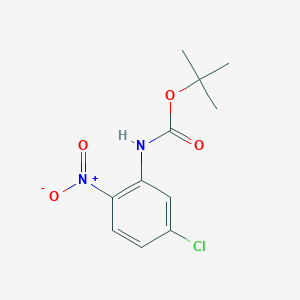

tert-Butyl (5-chloro-2-nitrophenyl)carbamate

Description

Properties

CAS No. |

388571-30-0 |

|---|---|

Molecular Formula |

C11H13ClN2O4 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

tert-butyl N-(5-chloro-2-nitrophenyl)carbamate |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |

InChI Key |

LOEZZJGKZFOPKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

The most common and direct synthetic route to tert-Butyl (5-chloro-2-nitrophenyl)carbamate involves the carbamate formation by reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction.

$$

\text{5-chloro-2-nitroaniline} + \text{tert-butyl chloroformate} \xrightarrow[\text{Base}]{\text{DCM, RT}} \text{this compound} + \text{HCl}

$$

- Base: Triethylamine (commonly used)

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Purification: Recrystallization or column chromatography

This method is straightforward, efficient, and widely reported in literature and commercial synthesis.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Base | Triethylamine (1.1–1.5 equiv) | Neutralizes HCl, drives reaction forward |

| Solvent | Dichloromethane (anhydrous) | Good solubility, inert under conditions |

| Temperature | 20–25 °C (room temperature) | Mild conditions prevent side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC for completion |

| Purification Method | Recrystallization or chromatography | Ensures high purity product |

Alternative and Advanced Synthetic Approaches

Industrial Scale Synthesis

On an industrial scale, the same reaction is adapted with process intensification techniques:

- Continuous flow reactors are employed to improve heat and mass transfer, enhancing yield and reproducibility.

- Use of automated reagent dosing and in-line purification to maintain product quality.

- High-purity reagents and solvents are critical to avoid impurities that affect downstream applications.

Modified Carbamate Formation via Curtius Rearrangement

Research has explored carbamate synthesis via Curtius rearrangement of acyl azides derived from carboxylic acids. For tert-butyl carbamates, this involves:

- Formation of acyl azide from the corresponding acid using sodium azide and di-tert-butyl dicarbonate.

- Thermal rearrangement to isocyanate intermediate.

- Trapping of isocyanate with tert-butanol to form the carbamate.

This method is more complex but useful for substrates where direct carbamate formation is challenging.

Detailed Research Findings and Data

Reaction Monitoring and Yield

- The reaction progress is typically monitored by thin-layer chromatography (TLC).

- Yields for the reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate are generally high, often exceeding 80–90% after purification.

Spectroscopic Characterization

- [^1H NMR](pplx://action/followup) confirms the presence of tert-butyl group (singlet near 1.4 ppm) and aromatic protons.

- [^13C NMR](pplx://action/followup) shows characteristic carbamate carbonyl carbon (~155–160 ppm).

- Mass spectrometry confirms molecular ion consistent with C11H12ClN2O3 (molecular weight ~256.68 g/mol).

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Carbamate Formation | 5-chloro-2-nitroaniline | tert-butyl chloroformate, triethylamine, DCM, RT | Simple, high yield, mild conditions | Requires careful HCl neutralization |

| Curtius Rearrangement | Corresponding carboxylic acid | Sodium azide, di-tert-butyl dicarbonate, heat | Useful for complex substrates | Multi-step, requires azide handling |

| Industrial Continuous Flow | Same as direct method | Automated dosing, flow reactors | Scalable, reproducible | Requires specialized equipment |

Additional Notes on Related Synthetic Steps

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: 5-chloro-2-aminophenylcarbamate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-chloro-2-nitroaniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (5-chloro-2-nitrophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, this compound can be used in the design and synthesis of potential pharmaceutical agents. The presence of the nitro and chloro groups can impart biological activity, making it a candidate for drug development studies.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can contribute to the properties of the final material, such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which tert-Butyl (5-chloro-2-nitrophenyl)carbamate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, potentially modifying biological targets. The carbamate group can be hydrolyzed, releasing active amines that can interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

- Electron-Withdrawing Effects: The nitro (-NO₂) and chloro (-Cl) substituents in the target compound create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, the pyrimidine derivative and pyridine analog incorporate heterocyclic systems, altering reactivity and binding properties.

- Heterocyclic vs. Phenyl Systems : Thiazole and pyrimidine derivatives exhibit distinct electronic profiles compared to the phenyl ring, influencing their interactions in biological systems (e.g., hydrogen bonding or π-stacking).

- Functional Group Diversity: The presence of cyano (-CN) or difluoromethoxy (-OCHF₂) groups in analogs expands synthetic versatility, enabling click chemistry or fluorinated drug design.

Biological Activity

Introduction

tert-Butyl (5-chloro-2-nitrophenyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 256.68 g/mol

- Structure : The compound features a tert-butyl group, a chloro substituent, and a nitro group attached to a phenyl ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction, forming reactive intermediates that may interact with biological macromolecules. The presence of chloro and nitro substituents enhances the compound's binding affinity to various targets, modulating their activity.

Potential Targets

- Enzymes : Studies suggest that this compound may inhibit enzymes relevant to disease pathways, particularly those involved in inflammation and metabolic processes.

- Receptors : Interaction with specific receptors could lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity :

-

Antimicrobial Properties :

- Investigations into the antimicrobial efficacy of related compounds suggest potential applications in treating infections. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

-

Enzyme Inhibition :

- The compound has been explored as an inhibitor of protein convertase subtilisin/kexin type 9 (PCSK9), which plays a critical role in cholesterol metabolism and cardiovascular health.

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory properties of this compound derivatives, researchers synthesized several analogs and tested their efficacy using the carrageenan-induced paw edema model in rats. Results indicated that certain derivatives exhibited significant anti-inflammatory activity within 9 to 12 hours post-administration, highlighting their potential for therapeutic use .

Case Study 2: Enzyme Interaction Studies

A series of interaction studies focused on the binding affinity of this compound with target enzymes involved in metabolic pathways. These studies utilized kinetic assays to assess the inhibition rates, revealing a dose-dependent response that suggests the compound's viability as a biochemical probe for further research into metabolic disorders .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | CHClNO | Chloro and nitro groups enhance reactivity | Anti-inflammatory, enzyme inhibition |

| tert-Butyl (5-fluoro-2-nitrophenyl)carbamate | CHFNO | Fluorine substitution alters reactivity | Potential PCSK9 inhibitor |

| Clobazam | CHClNO | Benzodiazepine derivative | Anxiolytic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.